

UR-9825 discovery and development

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Compound Focus: Albaconazole

CAS No.: 187949-02-6

Cat. No.: S517838

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UR-9825 (Albaconazole) Overview

UR-9825, or **albaconazole**, is an investigational triazole antifungal agent discovered and initially developed by Uriach & Company (Spain) [1] [2]. It was designed as a broad-spectrum, orally active antifungal with a remarkably long half-life in animal models and humans [2].

The core mechanism of **albaconazole**, like other azoles, is the inhibition of the fungal cytochrome P450-dependent enzyme **lanosterol 14 α -demethylase (CYP51)**. This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to the accumulation of toxic methylsterols and ultimately a fungistatic or fungicidal effect [3].

Antifungal Activity Profile

The in vitro activity of **albaconazole** against a range of pathogens is summarized in the table below.

Pathogen	MIC Range ($\mu\text{g/mL}$)	MIC ₉₀ ($\mu\text{g/mL}$)	Notes	Citation
C. albicans	0.003 - 0.118	~0.003 - 0.065	Highly active, comparable or superior to voriconazole	[3]
C. glabrata	0.068	0.068	Active	[3]

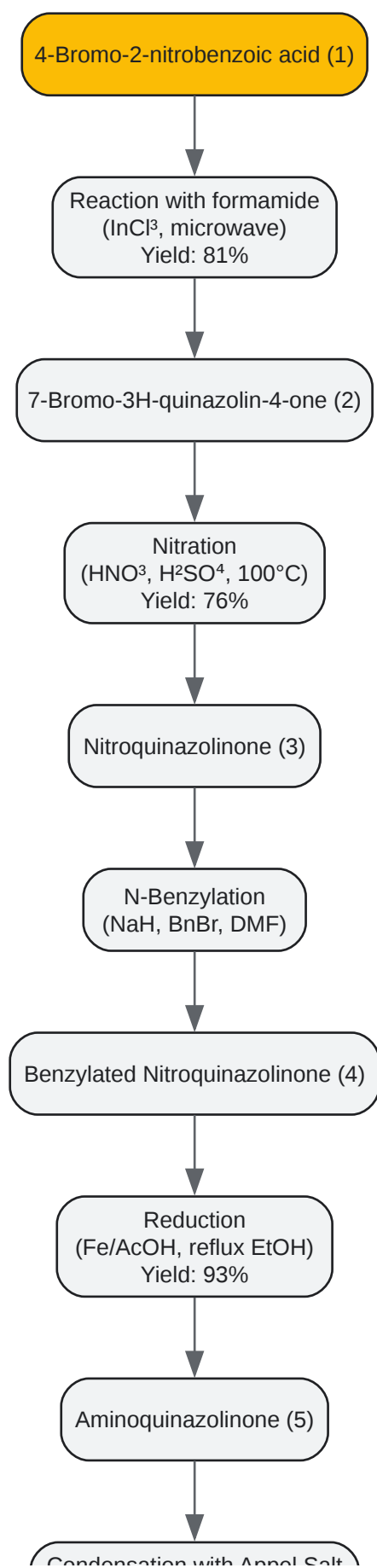
Pathogen	MIC Range (µg/mL)	MIC ₉₀ (µg/mL)	Notes	Citation
C. krusei	0.182 - <0.005	>30 (for FZ)	Active against strains resistant to fluconazole (FZ)	[3]
C. parapsilosis	0.013 - <0.001	>30 (for FZ)	Active against strains resistant to fluconazole (FZ)	[3]
A. fumigatus	0.06 - 0.125	0.125	More active than amphotericin B (AMB)	[1]
A. flavus	0.06 - 0.25	0.25	More active than AMB	[1]
A. niger	0.06 - 0.5	0.5	More active than AMB	[1]
P. variotii	0.03 - >16	0.125	Highly variable; overall more active than AMB	[1]
P. lilacinus	0.06 - 0.5	0.125	Highly active; AMB was inactive (MIC >16 µg/mL)	[1]
F. solani	4 - >16	>16	Limited activity, a known challenge for azoles	[1]
T. cruzi	N/A	N/A	Demonstrated in vivo efficacy in dog models of Chagas disease	[2]

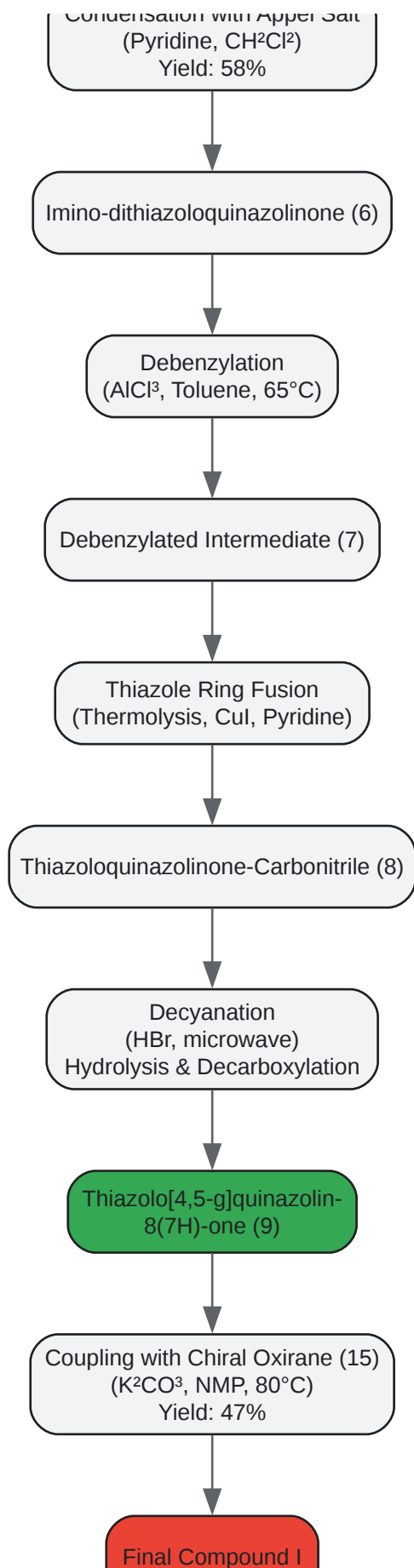
Synthesis of a Novel Thiazoloquinazolinone Analog

A key development was the creation of a strict structural analog of **albaconazole** where the quinazolinone ring was replaced by a **thiazolo[4,5-g]quinazolin-8(7H)-one** scaffold [3].

The synthetic pathway for this novel analog (Compound I) is outlined below. The process began with 4-bromo-2-nitrobenzoic acid and proceeded through multiple steps including formylation, nitration, N-benylation, and reduction. A crucial step was the condensation with Appel salt to form an intermediate dithiazoloquinazolinone, followed by debenylation, thiazole ring fusion, and decyanation to yield the final

thiazoloquinazolinone core. This core was then coupled with a chiral oxirane to produce the target Compound I [3].







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*Synthesis workflow for the thiazoloquinazolinone analog of **albaconazole** (Compound I)*

This analog (**Compound I**) was designed to be slightly larger than **albaconazole** to cover a larger area within the active site of fungal CYP51 and had an improved calculated logP, suggesting better hydrophilicity [3]. It demonstrated high in vitro activity against pathogenic *Candida* species and filamentous fungi, along with preliminary in vivo efficacy in a mouse model of systemic candidiasis [3].

In Vivo Efficacy and Development Status

- **Systemic Candidiasis:** Compound I showed preliminary in vivo efficacy in a mice model [3].
- **Systemic Aspergillosis & Other Infections:** **Albaconazole** was effective in animal models of systemic aspergillosis, candidiasis, cryptococcosis, and scedosporiosis [3].
- **Chagas Disease:** **Albaconazole** demonstrated high efficacy in suppressing *T. cruzi* proliferation in dogs, achieving parasitological cure in 100% of animals infected with a partially drug-resistant strain after 90 days of treatment [2].
- **Clinical Trials:** **Albaconazole** progressed to several Phase I/II clinical trials for indications including candidal vulvovaginitis, tinea pedis, and onychomycosis [3]. However, as of the latest available information (2013), Phase III trial results were not available, and the lack of an intravenous formulation was noted as a challenge for studying acute infections [3].

Methodologies for Key Experiments

In Vitro Antifungal Susceptibility Testing

- **Method:** Broth microdilution, following standards from the Clinical and Laboratory Standards Institute (CLSI), specifically the M38 method for molds [3] [1].
- **Procedure:**
 - Antifungal agents are dissolved in DMSO and diluted in **RPMI 1640 medium buffered with MOPS**.
 - Fungal inocula are prepared from sporulated cultures, adjusted spectrophotometrically to a standard turbidity.
 - A defined volume of inoculum is added to microdilution trays containing serial drug dilutions.

- Trays are incubated without agitation at specific temperatures (e.g., 35°C) until adequate growth is visible in the drug-free control well.
- **MIC Endpoint Determination:**
 - For azoles like UR-9825: The MIC is the lowest concentration that produces **50% growth inhibition** compared to the drug-free control [1].
 - For amphotericin B: The MIC is the lowest concentration that produces **100% growth inhibition** [1].

In Vivo Efficacy Model (Systemic Candidiasis)

- **Model:** Mice are infected systemically with *Candida* species.
- **Intervention:** The test compound (e.g., Compound I) is administered orally.
- **Assessment:** The primary efficacy endpoint is the **reduction in fungal burden or increased survival** in the treated group compared to the untreated control group [3].

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References

1. In Vitro Antifungal Activities of the New Triazole UR-9825 ... [pmc.ncbi.nlm.nih.gov]
2. Activity of the New Triazole Derivative Albaconazole against ... [pmc.ncbi.nlm.nih.gov]
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To cite this document: Smolecule. [UR-9825 discovery and development]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b517838#ur-9825-discovery-and-development>]

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